Ipragliflozin

Descripción general

Descripción

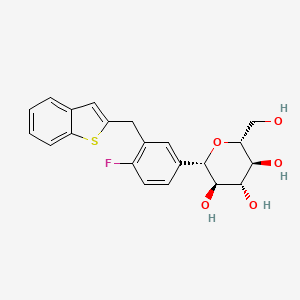

Ipragliflozin is a pharmaceutical drug used for the treatment of type 2 diabetes . It was jointly developed by Astellas Pharma and Kotobuki Pharmaceutical, and approved in Japan on January 17, 2014 . It is a Sodium/glucose cotransporter 2 (SGLT2) inhibitor . These membrane proteins are on the cell surface and transfer glucose into the cells .

Synthesis Analysis

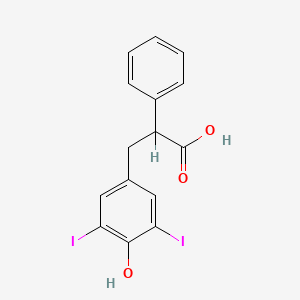

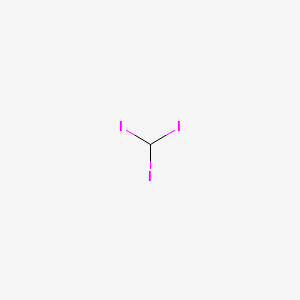

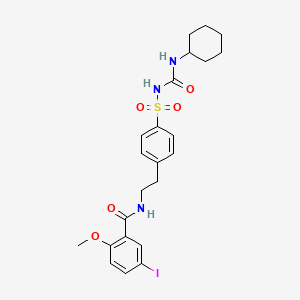

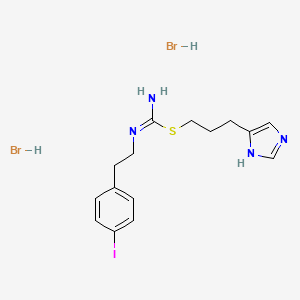

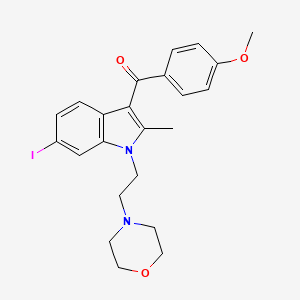

A concise and practical stereoselective synthesis of Ipragliflozin was presented starting from 2-[(5-iodo-2-fluorophenyl)methyl]-1-benzothiophene and 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide without catalyst via iodine–lithium–zinc exchange .

Molecular Structure Analysis

The molecular formula of Ipragliflozin is C21H21FO5S . Its average mass is 404.452 Da and its monoisotopic mass is 404.109375 Da .

Physical And Chemical Properties Analysis

Ipragliflozin has a molar mass of 404.45 g·mol −1 . More detailed physical and chemical properties are not available in the search results.

Aplicaciones Científicas De Investigación

Reduction in Body Fat Mass

Ipragliflozin induces a significant reduction in body weight and fat mass, primarily by enhancing lipolysis and fatty acid oxidation. Studies have shown that treatment with Ipragliflozin not only lowers body weight but does so by specifically reducing visceral and subcutaneous fat masses without affecting lean mass or bone mineral content. This reduction in fat mass is attributed to the medication promoting the use of fatty acids over glucose as an energy source, which could be beneficial in managing obesity-related complications in type 2 diabetes patients (Yokono et al., 2014).

Prophylactic Effects on Hepatic Steatosis and Fibrosis

Ipragliflozin has shown a prophylactic effect on hepatic steatosis and fibrosis, conditions often associated with nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). In animal models fed a diet that induces these liver conditions, Ipragliflozin treatment prevented hepatic triglyceride accumulation and fibrosis, suggesting therapeutic potential for patients with NAFLD and its more severe form, NASH (Hayashizaki-Someya et al., 2015).

Impact on Diabetic Microvascular Complications

Ipragliflozin's effect extends to the management of diabetic microvascular complications. In studies involving diabetic animal models, it was found to slow the progression of retinopathy, nephropathy, and neuropathy. The mechanism behind this protective effect is linked to the control of hyperglycemia, which in turn reduces oxidative stress and inflammation, contributing factors to these complications (Takakura et al., 2016).

Reduction in Visceral Fat and Improvement in Metabolic Parameters

Clinical studies have highlighted Ipragliflozin's ability to significantly reduce visceral fat and improve various metabolic parameters in patients with type 2 diabetes. This reduction in visceral adipose tissue, along with improvements in glycemic control, underscores the potential of Ipragliflozin to address metabolic dysfunction associated with diabetes. The medication's impact on body composition, specifically the decrease in visceral fat, may contribute to the reduced risk of cardiovascular diseases in this patient population (Yamamoto et al., 2016).

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of Ipragliflozin is crucial for its scientific application. Research has shown that Ipragliflozin's effects are dose-dependent, with maximum plasma concentration and urinary glucose excretion increasing with dosage. Its mechanism, involving the suppression of glucose re-absorption in kidney proximal tubules, highlights its unique action in managing type 2 diabetes mellitus. The data support its use in various populations, including those with moderate renal or hepatic impairment, with no significant alterations in its pharmacokinetic profile (Kadokura et al., 2014).

Propiedades

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFWIQIYAXSLBA-RQXATKFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032738 | |

| Record name | Ipragliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ipragliflozin | |

CAS RN |

761423-87-4 | |

| Record name | Ipragliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761423-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipragliflozin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761423874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipragliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ipragliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPRAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2N8OOR7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

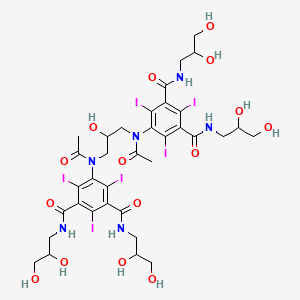

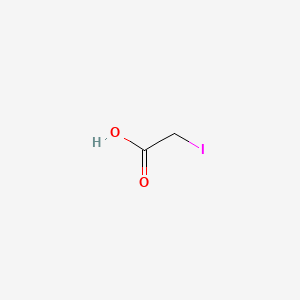

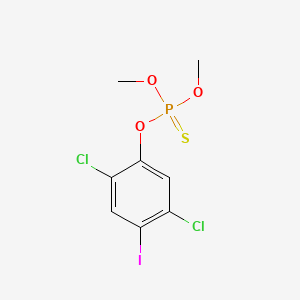

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.